molecular formula C25H21N3O2 B5411652 6-(2,3-dihydro-1-benzofuran-7-yl)-N-methyl-N-(quinolin-2-ylmethyl)nicotinamide

6-(2,3-dihydro-1-benzofuran-7-yl)-N-methyl-N-(quinolin-2-ylmethyl)nicotinamide

Cat. No. B5411652
M. Wt: 395.5 g/mol
InChI Key: OSUWGUIMFKXDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,3-dihydro-1-benzofuran-7-yl)-N-methyl-N-(quinolin-2-ylmethyl)nicotinamide, also known as DQB, is a synthetic compound that has been extensively studied for its potential in treating various diseases.

Mechanism of Action

The mechanism of action of 6-(2,3-dihydro-1-benzofuran-7-yl)-N-methyl-N-(quinolin-2-ylmethyl)nicotinamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival, including the PI3K/Akt and MAPK pathways. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose tolerance, leading to improved glucose metabolism. In Alzheimer's disease research, this compound has been shown to reduce amyloid beta accumulation and improve cognitive function, leading to improved memory and learning.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(2,3-dihydro-1-benzofuran-7-yl)-N-methyl-N-(quinolin-2-ylmethyl)nicotinamide in lab experiments is its ability to inhibit the growth of various cancer cells, making it a potential candidate for cancer treatment. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for 6-(2,3-dihydro-1-benzofuran-7-yl)-N-methyl-N-(quinolin-2-ylmethyl)nicotinamide research. One direction is to further investigate its potential in treating various diseases, including cancer, diabetes, and Alzheimer's disease. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Additionally, future research could focus on identifying the specific molecular targets of this compound and understanding its mechanism of action in more detail.
In conclusion, this compound is a synthetic compound that has shown potential in treating various diseases, including cancer, diabetes, and Alzheimer's disease. Its mechanism of action involves the inhibition of various signaling pathways involved in cell growth and survival, and it has been shown to have various biochemical and physiological effects. While it has advantages in lab experiments, such as its ability to inhibit the growth of cancer cells, it also has limitations, such as its low solubility in water. There are several future directions for this compound research, including investigating its potential in treating various diseases and optimizing its synthesis method.

Synthesis Methods

The synthesis of 6-(2,3-dihydro-1-benzofuran-7-yl)-N-methyl-N-(quinolin-2-ylmethyl)nicotinamide involves several steps, including the condensation of 2-aminobenzonitrile with 2-quinolinecarboxaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the coupling of the resulting amine with 2,3-dihydro-1-benzofuran-7-carboxylic acid chloride, leading to the formation of this compound.

Scientific Research Applications

6-(2,3-dihydro-1-benzofuran-7-yl)-N-methyl-N-(quinolin-2-ylmethyl)nicotinamide has been studied for its potential in treating various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models. In Alzheimer's disease research, this compound has been shown to reduce amyloid beta accumulation and improve cognitive function in animal models.

properties

IUPAC Name

6-(2,3-dihydro-1-benzofuran-7-yl)-N-methyl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c1-28(16-20-11-9-17-5-2-3-8-22(17)27-20)25(29)19-10-12-23(26-15-19)21-7-4-6-18-13-14-30-24(18)21/h2-12,15H,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUWGUIMFKXDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2C=C1)C(=O)C3=CN=C(C=C3)C4=CC=CC5=C4OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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